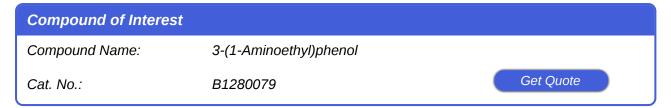




Application Notes and Protocols: Synthesis of 3-(1-Aminoethyl)phenol Metal Complexes

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of metal complexes using **3-(1-Aminoethyl)phenol** as a precursor. The methodology is based on the formation of a Schiff base ligand followed by coordination with a transition metal ion. This guide is intended for researchers in coordination chemistry, materials science, and drug development, offering a foundational method for creating novel metal-based compounds. The protocol includes reagent details, step-by-step procedures for ligand and complex synthesis, and standard characterization techniques.

Introduction

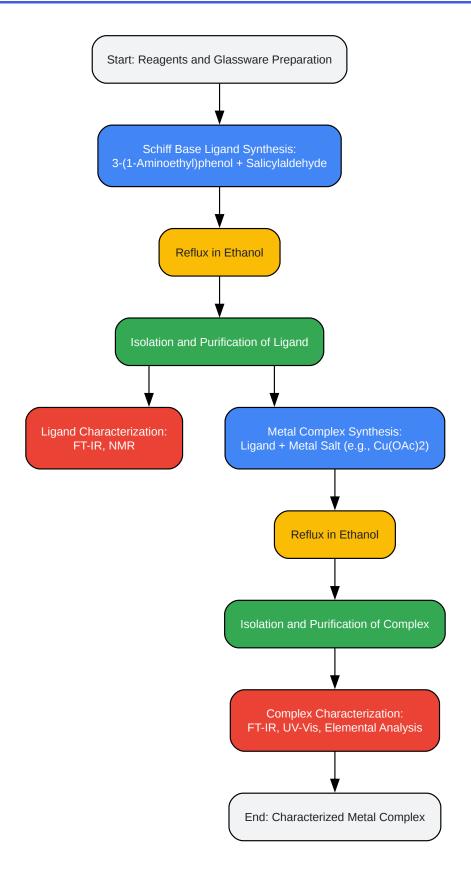
3-(1-Aminoethyl)phenol is a versatile organic molecule containing both a phenolic hydroxyl group and a primary amino group, making it an excellent candidate for the synthesis of stable metal complexes.[1][2][3][4][5][6] The formation of Schiff base ligands through the condensation of the amino group with an aldehyde or ketone introduces an imine nitrogen, which, along with the phenolic oxygen, can act as a bidentate chelating agent for various metal ions. Metal complexes of Schiff bases derived from aminophenols have garnered significant interest due to their diverse applications in catalysis, materials science, and as potential therapeutic agents.[7][8][9] The coordination of the metal ion can enhance the biological activity of the ligand and introduce novel electronic and geometric properties to the resulting complex. [7][8]



This protocol outlines a general yet detailed procedure for the synthesis of a representative metal complex of a Schiff base derived from **3-(1-Aminoethyl)phenol** and salicylaldehyde, followed by complexation with copper(II) acetate.

Experimental Workflow





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Caption: Experimental workflow for the synthesis and characterization of a **3-(1-Aminoethyl)phenol**-derived Schiff base metal complex.

Materials and Methods

Reagents and Solvents

Reagent	Formula	M.W. (g/mol)	Purity	Supplier
3-(1- Aminoethyl)phen ol	C8H11NO	137.18	>97%	Commercially Available
Salicylaldehyde	C7H6O2	122.12	>98%	Commercially Available
Copper(II) Acetate Monohydrate	Cu(CH3COO)2·H 2O	199.65	>98%	Commercially Available
Ethanol	C₂H₅OH	46.07	Absolute	Commercially Available
Methanol	СН₃ОН	32.04	ACS Grade	Commercially Available
Diethyl Ether	(C₂H₅)₂O	74.12	Anhydrous	Commercially Available

Instrumentation

- FT-IR Spectrometer: To identify functional groups and confirm coordination.
- UV-Vis Spectrophotometer: To study the electronic transitions in the metal complex.
- NMR Spectrometer: For structural elucidation of the Schiff base ligand.
- Elemental Analyzer: To determine the elemental composition of the synthesized complex.
- Magnetic Susceptibility Balance: To determine the magnetic properties of the complex.



• Melting Point Apparatus: To determine the melting or decomposition point of the products.

Experimental Protocols Protocol 1: Synthesis of the Schiff Base Ligand (L)

- Ligand Name: 2-(((1-(3-hydroxyphenyl)ethyl)imino)methyl)phenol
- In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.37 g (10 mmol) of **3-(1-Aminoethyl)phenol** in 20 mL of absolute ethanol.
- To this solution, add 1.22 g (10 mmol) of salicylaldehyde dissolved in 10 mL of absolute ethanol.
- The resulting mixture is refluxed for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After completion of the reaction, the mixture is cooled to room temperature. The resulting precipitate is collected by filtration.
- The solid product is washed with cold ethanol and then with diethyl ether.
- The purified Schiff base ligand is dried under vacuum and stored in a desiccator.

Protocol 2: Synthesis of the Copper(II) Complex [Cu(L)2]

- Dissolve 2.41 g (10 mmol) of the synthesized Schiff base ligand in 30 mL of warm methanol in a 100 mL round-bottom flask with a magnetic stirrer and reflux condenser.
- In a separate beaker, dissolve 1.00 g (5 mmol) of copper(II) acetate monohydrate in 20 mL of methanol.
- Add the methanolic solution of the metal salt dropwise to the ligand solution with constant stirring.
- The color of the solution should change upon addition of the metal salt, indicating complex formation.
- The reaction mixture is then refluxed for 3 hours.



- The mixture is cooled to room temperature, and the precipitated solid complex is collected by filtration.
- The complex is washed with methanol and diethyl ether to remove any unreacted starting materials.
- The final product is dried under vacuum.

Characterization Data

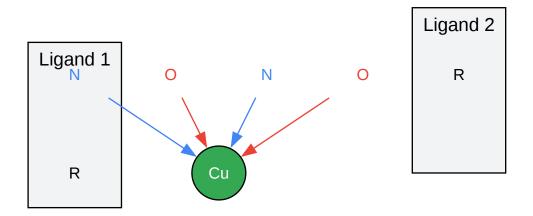
The following table summarizes the expected characterization data for the synthesized ligand and its copper(II) complex, based on typical results for similar compounds found in the literature.[8][10]

Compo	Color	Yield (%)	M.P. (°C)	FT-IR (cm ⁻¹) ν(C=N)	FT-IR (cm ⁻¹) ν(M-N)	FT-IR (cm ⁻¹) ν(M-O)	UV-Vis λ _{max} (nm)
Ligand (L)	Yellow	85	162-164	~1630	-	-	275, 315
[Cu(L) ₂]	Green	78	>250 (dec.)	~1615	~520	~450	280, 380, 650

Note: The shift of the C=N stretching frequency to a lower wavenumber upon complexation is indicative of the coordination of the imine nitrogen to the metal center. The appearance of new bands in the far-IR region (ν (M-N) and ν (M-O)) further confirms the formation of the complex.

Coordination Diagram





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